BenchChemオンラインストアへようこそ!

(1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol

Lipophilicity Polar surface area Drug-likeness

(1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol (CAS 618441-70-6) is a 1,3,4-trisubstituted pyrazole derivative bearing a 3-chlorophenyl group at N1, a 4-methoxyphenyl group at C3, and a hydroxymethyl substituent at C4. With a molecular formula of C17H15ClN2O2, a molecular weight of 314.8 g/mol, a computed XLogP3-AA of 3.3, and a topological polar surface area (TPSA) of 47.3 Ų , this compound occupies a distinct physicochemical space among 1,3-diarylpyrazole methanol congeners.

Molecular Formula C17H15ClN2O2
Molecular Weight 314.8 g/mol
CAS No. 618441-70-6
Cat. No. B15085444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol
CAS618441-70-6
Molecular FormulaC17H15ClN2O2
Molecular Weight314.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC(=CC=C3)Cl
InChIInChI=1S/C17H15ClN2O2/c1-22-16-7-5-12(6-8-16)17-13(11-21)10-20(19-17)15-4-2-3-14(18)9-15/h2-10,21H,11H2,1H3
InChIKeyALQYVCFPBFXOQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol (CAS 618441-70-6): A 1,3-Diarylpyrazole-4-methanol Building Block for Anti-Inflammatory and Anticancer Discovery Programs


(1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol (CAS 618441-70-6) is a 1,3,4-trisubstituted pyrazole derivative bearing a 3-chlorophenyl group at N1, a 4-methoxyphenyl group at C3, and a hydroxymethyl substituent at C4 [1]. With a molecular formula of C17H15ClN2O2, a molecular weight of 314.8 g/mol, a computed XLogP3-AA of 3.3, and a topological polar surface area (TPSA) of 47.3 Ų [1], this compound occupies a distinct physicochemical space among 1,3-diarylpyrazole methanol congeners. It is supplied as part of the Sigma-Aldrich AldrichCPR collection (catalog L446211), a curated set of rare and unique chemicals intended for early discovery researchers . The compound functions primarily as a synthetic intermediate: its 4-hydroxymethyl group serves as a versatile handle for further functionalization, while the 3-Cl and 4-OCH3 aryl substituents modulate electronic and steric properties relative to the unsubstituted 1,3-diphenyl parent scaffold [1][2]. Although direct biological profiling data for this specific alcohol are absent from the peer-reviewed literature, the corresponding 4-carboxaldehyde derivative (CAS 618098-67-2) has been extensively employed as a key starting material for generating heterocyclic libraries with documented anti-inflammatory and anticancer activities [2].

Why Generic 1,3-Diarylpyrazole-4-methanol Analogs Cannot Replace (1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol in Lead-Optimization and SAR Campaigns


Substituting (1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol with a superficially similar 1,3-diarylpyrazole-4-methanol congener introduces measurable and consequential changes across multiple molecular properties. The specific combination of a meta-chloro substituent on the N1-phenyl ring and a para-methoxy group on the C3-phenyl ring confers a computed XLogP of 3.3 and TPSA of 47.3 Ų [1]—values that differ materially from the unsubstituted 1,3-diphenyl parent (XLogP ~2.7, TPSA ~38 Ų) . A positional isomer swap from 3-Cl to 4-Cl (CAS 618441-62-6) alters the dipole moment and hydrogen-bonding landscape without changing the molecular formula, potentially shifting target-binding poses . Furthermore, the 4-hydroxymethyl oxidation state (primary alcohol) is not interchangeable with the 4-carboxaldehyde oxidation state (CAS 618098-67-2); the alcohol offers a nucleophilic hydroxyl handle for esterification, etherification, or oxidation, whereas the aldehyde provides an electrophilic carbonyl for condensation chemistry . These differences—though individually modest—compound across multi-step synthetic routes and can determine whether a downstream library retains or loses activity against a given biological target. The sections below present quantitative evidence for each dimension of differentiation.

Quantitative Differentiation Evidence for (1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol Versus Closest Analogs


Lipophilicity and Polar Surface Area Differentiation Versus the Unsubstituted 1,3-Diphenyl Parent Scaffold

The target compound exhibits a computed XLogP3-AA of 3.3 and a topological polar surface area (TPSA) of 47.3 Ų [1]. In contrast, the unsubstituted 1,3-diphenyl parent compound, (1,3-diphenyl-1H-pyrazol-4-yl)methanol (CAS 40278-32-8), has a reported XLogP of approximately 2.7 and a TPSA of approximately 38 Ų . The introduction of the 3-Cl and 4-OCH3 substituents thus increases lipophilicity by approximately ΔXLogP +0.6 log units and expands polar surface area by approximately ΔTPSA +9.3 Ų. These shifts are large enough to alter predicted membrane permeability, solubility, and protein-binding characteristics in a quantitatively meaningful way.

Lipophilicity Polar surface area Drug-likeness Physicochemical profiling

Oxidation-State-Dependent Synthetic Utility: 4-Hydroxymethyl (Alcohol) Versus 4-Carboxaldehyde

The target compound bears a primary alcohol (-CH2OH) at the pyrazole C4 position, whereas the most widely utilized congener in the published literature is the corresponding 4-carboxaldehyde, 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS 618098-67-2) [1]. The aldehyde has been employed as the key electrophilic starting material in at least three independent synthetic campaigns yielding anti-inflammatory 1,2,4-triazoles, pyrazolones, pyrimidines, and thiazolidinones [1][2]. The alcohol, by contrast, provides a nucleophilic hydroxyl group that enables orthogonal reaction pathways—including Mitsunobu reactions, esterification with acyl chlorides, oxidation back to the aldehyde, or conversion to a leaving group (e.g., mesylate, bromide) for nucleophilic displacement . The molecular weight difference is minimal (314.8 vs. 312.7 g/mol; ΔMW = 2.1 Da), but the functional group logic is fundamentally distinct. No direct head-to-head comparison of downstream library yields or purity between alcohol-derived and aldehyde-derived routes has been published, so the synthetic advantage remains a class-level inference based on well-established reactivity principles .

Synthetic intermediate Functional group interconversion Oxidation state Medicinal chemistry

Anti-Inflammatory Pharmacophore Validation: Derivative Activity Comparable to Celecoxib at 2.5 and 5 mg/kg In Vivo

While the target alcohol itself has not been directly screened in published anti-inflammatory assays, the 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl scaffold has been extensively validated through derivatives synthesized from the corresponding 4-carboxaldehyde. In the study by Fahmy et al. (2012), a series of heterocyclic derivatives—including 1,2,4-triazol-3(4H)-ones, 1H-pyrazol-5(4H)-ones, pyridine-3-carbonitriles, and pyrimidine-5-carbonitriles—all bearing the identical 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl core—were evaluated for anti-inflammatory activity [1]. The majority of compounds exhibited prostaglandin inhibition at oral doses of 2.5 and 5 mg/kg that was comparable to celecoxib as a reference control [1]. Ulcer indices for most derivatives fell within the safe range (UI = 2.10–4.27), with only two compounds (9a and 14a) showing elevated ulcerogenicity [1]. Cytotoxicity studies by Khalifa et al. (2020) on 1,3,4-trisubstituted pyrazoles derived from the same core scaffold demonstrated strong in vitro effects against the MCF-7 breast cancer cell line in comparison with doxorubicin . Patent US10039749B1 further claims substituted pyrazole derivatives containing this exact diarylpyrazole core as anticancer agents [2].

Anti-inflammatory activity Prostaglandin inhibition Celecoxib benchmark In vivo validation

Positional Isomer Differentiation: 3-Chlorophenyl Versus 4-Chlorophenyl Substitution and Its Impact on Molecular Properties

The target compound incorporates a 3-chlorophenyl (meta-chloro) substituent at the pyrazole N1 position. The directly analogous 4-chlorophenyl (para-chloro) positional isomer, (1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methanol (CAS 618441-62-6), shares the identical molecular formula (C17H15ClN2O2) and molecular weight (314.8 g/mol) [1]. However, the shift of chlorine from the meta to para position alters the electronic distribution across the N1-aryl ring: the meta-Cl exerts a -I (inductive electron-withdrawing) effect without the +M (mesomeric electron-donating) resonance contribution possible from the para position [2]. This differential electronic character can affect the pyrazole ring's π-electron density, the N1-aryl ring's conformational preference, and consequently the compound's binding affinity toward biological targets. No published head-to-head pharmacological comparison between the 3-Cl and 4-Cl isomers exists for this scaffold, so this differentiation is based on well-established principles of aromatic substituent effects [2].

Positional isomerism Structure-activity relationship Electronic effects Molecular recognition

GHS Hazard Classification Profile for Laboratory Procurement and Handling Decisions

The target compound carries a defined GHS hazard profile as aggregated from 39 company reports across 2 notifications to the ECHA C&L Inventory [1]. It is classified as Skin Irritant Category 2 (H315: Causes skin irritation, 100% notification ratio), Eye Irritant Category 2 (H319: Causes serious eye irritation, 100%), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335: May cause respiratory irritation, 100%) [1]. The GHS signal word is 'Warning' [1]. This profile is more comprehensively documented than that of many closely related 1,3-diarylpyrazole-4-methanol analogs for which ECHA notifications are sparse or absent. For procurement officers and laboratory safety managers, the availability of harmonized GHS data reduces the compliance burden associated with introducing a novel chemical entity into a research inventory.

GHS classification Laboratory safety Procurement compliance Skin irritation

Commercial Availability and Purity Specification: AldrichCPR Curated Collection Versus General Catalog Sources

The target compound is offered through Sigma-Aldrich as catalog number L446211 under the AldrichCPR (Chemical Portfolio for Research) designation, a curated collection of rare and unique chemicals specifically assembled for early discovery researchers . Sigma-Aldrich explicitly notes that analytical data are not collected for AldrichCPR products, and the buyer assumes responsibility for identity and purity confirmation . Independently, AKSci lists the compound (catalog 1659CL) with a minimum purity specification of 95% . The 4-chloro positional isomer (CAS 618441-62-6) is also available via the AldrichCPR program [1], but the 3-chloro substitution pattern of the target compound aligns with the scaffold validated in the Fahmy et al. (2012) anti-inflammatory study and the Khalifa et al. (2020) cytotoxicity study, whereas no comparable peer-reviewed validation exists for the 4-chloro isomer scaffold [2]. This literature-validated substitution pattern provides a procurement rationale beyond mere commercial availability.

Chemical sourcing AldrichCPR Purity specification Early discovery research

High-Impact Application Scenarios for (1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol Based on Quantitative Differentiation Evidence


Lead-Optimization SAR Campaigns Requiring Controlled Modulation of Lipophilicity and Polar Surface Area

Medicinal chemistry teams seeking to fine-tune the lipophilicity and TPSA of a 1,3-diarylpyrazole lead series can deploy this compound as a building block that predictably shifts XLogP by +0.6 units and TPSA by +9.3 Ų relative to the unsubstituted 1,3-diphenyl parent scaffold [1]. These computed differences, while derived from in silico algorithms rather than experimental logD measurements, provide a rational basis for library design when a series requires increased membrane permeability (higher logP) without sacrificing the hydrogen-bonding capacity contributed by the 4-methoxy group [1]. The availability of the compound through Sigma-Aldrich AldrichCPR (L446211) and AKSci (1659CL, 95% purity) enables rapid procurement for iterative SAR cycles .

Diversification of 1,3-Diarylpyrazole Libraries via Nucleophilic Derivatization of the 4-Hydroxymethyl Handle

Research groups that have previously built compound libraries through condensation chemistry of the 4-carboxaldehyde (CAS 618098-67-2) can expand into orthogonal chemical space by procuring the 4-hydroxymethyl alcohol . The primary alcohol enables esterification with diverse acyl chlorides or carboxylic acids, Mitsunobu reactions with phenolic nucleophiles, or conversion to a 4-halomethyl intermediate for nucleophilic displacement—synthetic transformations that are mechanistically inaccessible from the aldehyde . This oxidation-state complementarity justifies maintaining both the alcohol and aldehyde in a screening collection, as they serve non-redundant synthetic roles despite differing in molecular weight by only 2.1 Da .

COX-2-Targeted Anti-Inflammatory Drug Discovery Leveraging a Pharmacologically Validated Scaffold

Investigators pursuing selective COX-2 inhibition can select this compound as a key intermediate based on the demonstrated in vivo anti-inflammatory activity of derivatives bearing the identical 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl core [2]. The Fahmy et al. (2012) study showed that multiple heterocyclic derivatives of this scaffold achieved prostaglandin inhibition comparable to celecoxib at oral doses of 2.5 and 5 mg/kg, with most compounds maintaining gastric safety (ulcer indices 2.10–4.27) [2]. The 4-hydroxymethyl group of the target compound can be oxidized to the aldehyde for entry into the established synthetic routes, or retained as a hydroxyl handle for generating novel analogs not explored in the original 2012 study [2].

Kinase-Focused and Anticancer Screening Library Construction

The 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl scaffold has been claimed in US patent US10039749B1 as a core structure for substituted pyrazole derivatives with anticancer utility [3], and derivatives synthesized from the corresponding 4-carboxaldehyde have demonstrated strong in vitro cytotoxicity against the MCF-7 breast cancer cell line in comparison with doxorubicin . Procurement of the 4-hydroxymethyl alcohol enables the construction of screening libraries that retain the validated 3-Cl/4-OCH3 diaryl substitution pattern while exploring C4-functionalized analogs (esters, ethers, carbamates) that have not been examined in the published cytotoxicity studies . The well-characterized GHS hazard profile (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3) [1] further supports compliant handling in medium-throughput parallel synthesis workflows.

Quote Request

Request a Quote for (1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.